Nonyl b-D-maltopyranoside
Description
Significance of Nonyl β-D-Maltopyranoside in Structural Biology and Biochemistry
The primary significance of Nonyl β-D-Maltopyranoside in structural biology and biochemistry lies in its ability to gently extract membrane proteins from their native environment while preserving their three-dimensional structure and biological activity. fishersci.fi This is a critical step for techniques like X-ray crystallography and cryo-electron microscopy, which are used to determine the high-resolution structures of proteins. The specific properties of this detergent, including its alkyl chain length and maltose (B56501) headgroup, influence its micelle characteristics and contribute to its effectiveness in stabilizing membrane proteins for these detailed structural analyses. fishersci.fi
Historical Context of Maltoside Detergents in Membrane Protein Studies
The use of maltoside detergents in membrane protein research dates back to 1980 with the development of n-Dodecyl-β-D-Maltopyranoside (DDM). wikipedia.org This marked a significant advancement, as DDM proved to be a mild yet effective detergent for solubilizing and stabilizing membrane proteins, leading to the successful purification of a stable and active form of cytochrome c oxidase. wikipedia.org The success of DDM spurred the development of a range of alkyl maltosides with varying alkyl chain lengths, including Nonyl β-D-Maltopyranoside, to provide a toolkit of detergents with different properties to suit the diverse and often specific requirements of different membrane proteins. wikipedia.orgnih.gov
Comparative Overview with Other Detergent Classes in Membrane Protein Research
The selection of the right detergent is a crucial factor for the successful isolation and study of a membrane protein. dojindo.com Nonyl β-D-Maltopyranoside is one of many detergents available to researchers, and its properties can be better understood through comparison with other common detergent classes.
Alkyl Glucosides (e.g., n-Octyl-β-D-Glucopyranoside, n-Nonyl-β-D-Glucopyranoside)
Alkyl glucosides, such as n-Octyl-β-D-Glucopyranoside (OG) and n-Nonyl-β-D-Glucopyranoside (NG), are non-ionic detergents that possess a single glucose unit as their hydrophilic headgroup. mdpi.comfishersci.fi OG is known for its high critical micelle concentration (CMC), which makes it easy to remove by dialysis, a useful property for reconstituting proteins into artificial membranes. mdpi.comsigmaaldrich.com However, the smaller headgroup of glucosides may not always provide the same level of stability for large membrane proteins as the larger maltose headgroup of maltosides. nih.gov NG, with its longer alkyl chain compared to OG, has a lower CMC and forms larger micelles. mdpi.comfishersci.fi
Alkyl Maltosides (e.g., n-Dodecyl-β-D-Maltopyranoside, n-Decyl-β-D-Maltopyranoside, n-Undecyl-β-D-Maltopyranoside)
Within the alkyl maltoside family, detergents with varying alkyl chain lengths offer a range of properties. wikipedia.orgnih.govmdpi.com n-Dodecyl-β-D-Maltopyranoside (DDM) is one of the most widely used detergents in membrane protein structural biology due to its effectiveness in preserving protein activity. fishersci.fiavantiresearch.comtandfonline.com It has a low CMC, making it economically favorable, though harder to remove by dialysis. mdpi.comavantiresearch.com n-Decyl-β-D-Maltopyranoside (DM) has a shorter alkyl chain and a higher CMC than DDM, forming smaller micelles. wikipedia.orgmdpi.com n-Undecyl-β-D-Maltopyranoside (UDM) has properties intermediate to DDM and DM. mdpi.comsigmaaldrich.com The choice between these detergents often depends on the specific needs of the experiment, balancing solubilization power with the need for subsequent removal or specific micelle characteristics. nih.gov For instance, in a study of the peptide transporter PepTSt, DDM, DM, and Nonyl β-D-Maltopyranoside (NM) were compared, with each showing different effects on the protein's stability and behavior in size exclusion chromatography. researchgate.netplos.org
Thiomaltosides (e.g., n-Nonyl-β-D-thiomaltopyranoside)
Thiomaltosides are a class of detergents where the oxygen atom linking the sugar to the alkyl chain is replaced by a sulfur atom. dojindo.co.jpnih.govnih.gov This modification makes them resistant to degradation by β-D-glucoside glucohydrolase enzymes. fishersci.fi n-Nonyl-β-D-thiomaltopyranoside is one such detergent used for membrane protein solubilization. creative-biolabs.comnih.gov
Other Detergent Families (e.g., LDAO, CHAPS, Triton X-100, Digitonin, CYMAL, Fos-choline, Lauryl Maltose Neopentyl Glycol (LMNG))
A wide variety of other detergents are also employed in membrane protein research.
LDAO (Lauryldimethylamine N-oxide) is a zwitterionic detergent that has been used in the crystallization of some membrane proteins. mdpi.comresearchgate.net
CHAPS is a zwitterionic detergent that has also found use in the field. mdpi.commdpi.comresearchgate.netpreprints.org
Triton X-100 is a non-ionic detergent, but its strong UV absorbance can interfere with protein quantification. mdpi.com
Digitonin , a steroid-based glycoside, is known for its gentle solubilization properties but can have batch-to-batch variability. mdpi.com
CYMAL detergents feature a cyclohexyl group in their alkyl chain, offering different hydrophobic properties. nih.govmdpi.com
Fos-cholines are zwitterionic detergents with a phosphocholine (B91661) headgroup that mimics natural lipids. acs.orgacs.org
Lauryl Maltose Neopentyl Glycol (LMNG) is a newer generation detergent with two maltose headgroups and two alkyl chains, which has shown to be very effective at stabilizing delicate membrane proteins. mdpi.comresearchgate.netplos.orgmdpi.comresearchgate.netpreprints.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBGPCYGBPHBR-ZESVGKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470999 | |
| Record name | Nonyl b-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106402-05-5 | |
| Record name | Nonyl b-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl β-D-maltoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies of Nonyl β D Maltopyranoside
Established Synthetic Pathways for Alkyl Maltosides
The creation of the glycosidic bond between maltose (B56501) and an alkyl alcohol, such as nonanol, is central to the synthesis of Nonyl β-D-maltopyranoside. Two classical methods dominate this field: Fischer glycosylation and the Koenigs-Knorr reaction.
Fischer Glycosylation: This is a direct approach where the carbohydrate (maltose) reacts with an excess of the alcohol (nonanol) in the presence of a strong acid catalyst. d-nb.infowikipedia.org The process is driven to equilibrium, often resulting in a mixture of anomers (α and β) and ring size isomers (furanose and pyranose). wikipedia.org Longer reaction times typically favor the more thermodynamically stable pyranose form and the α-anomer. wikipedia.org To improve efficiency, catalysts such as tin(IV) chloride can be employed. researchgate.net
Koenigs-Knorr Reaction: This widely used method offers greater control over stereochemistry, making it a preferred route for obtaining the pure β-anomer. d-nb.infowikipedia.org The general strategy involves three main stages d-nb.inforesearchgate.net:
Protection: The hydroxyl groups of maltose are protected, typically by acetylation to form peracetylated maltose (e.g., octa-O-acetyl-maltose).
Activation: The anomeric acetyl group is replaced with a good leaving group, usually a halide like bromine, to form a glycosyl halide (e.g., acetobromomaltose). wikipedia.orgtandfonline.com
Coupling: The glycosyl halide is reacted with the alcohol (nonanol) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide, which acts as a halide scavenger. wikipedia.orgresearchgate.netnih.gov This step proceeds with the inversion of stereochemistry at the anomeric center, leading to the desired β-glycoside.
Deprotection: The acetyl protecting groups are removed, commonly using a base like sodium methoxide (B1231860) in methanol (B129727), to yield the final alkyl maltoside. d-nb.info
| Method | Description | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Glycosylation | Direct acid-catalyzed reaction of maltose with an excess of alcohol. | Maltose, Alcohol (e.g., Nonanol), Acid Catalyst (e.g., H₂SO₄, SnCl₄) | One-step process, uses unprotected sugars. | Often produces anomeric mixtures (α/β), requires excess alcohol, harsh conditions. | d-nb.infowikipedia.org |
| Koenigs-Knorr Reaction | Coupling of a per-O-acylated glycosyl halide with an alcohol, promoted by a metal salt. | Per-O-acetyl-maltosyl bromide, Alcohol, Silver or Mercury salts | High stereoselectivity for β-anomers, milder conditions. | Multi-step (protection/deprotection), uses stoichiometric heavy metal promoters. | wikipedia.orgresearchgate.nettandfonline.com |
Approaches for Introducing Branched Alkyl Chains to Maltosides
To modify the surfactant properties of alkyl maltosides, researchers have introduced branching into the hydrophobic alkyl chain. This structural change alters the packing of the molecules in micelles, which can enhance the stabilization of membrane proteins. nih.govresearchgate.net The introduction of even small branches can reduce micelle size while maintaining hydrophobicity, a desirable trait for protein crystallization. nih.gov
A prominent synthetic strategy involves adapting the glycosylation reaction to use a branched, secondary alcohol instead of a linear, primary one. nih.gov A highly efficient method for producing the pure β-anomer of branched-chain maltosides uses a thioglycoside donor. nih.gov
The key steps are as follows nih.gov:
Glycosyl Donor Synthesis: A per-benzoylated ethylthiomaltoside is used as the glycosyl donor.
Coupling Reaction: The donor is reacted with a branched secondary alcohol (e.g., 2-undecanol). The reaction is activated by N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf). This system is effective for coupling with less reactive secondary alcohols.
Deprotection: The benzoyl protecting groups are removed using catalytic sodium methoxide in methanol to give the final branched-chain β-D-maltoside in high yield and anomeric purity.
This approach has been used to synthesize a family of detergents with short alkyl branches at the polar-apolar interface, mimicking the structure of lipids and improving performance in membrane protein studies. nih.govresearchgate.net Other research has explored the use of Guerbet alcohols, which are branched primary alcohols, to synthesize branched-chain alkyl polyglycosides. dntb.gov.uakisti.re.kr
| Parameter | Details | Reference |
|---|---|---|
| Rationale | To create detergents with smaller micelles and increased hydrophobicity in the micelle interior for improved membrane protein stabilization and crystallization. | nih.govresearchgate.net |
| Synthetic Approach | Glycosylation using a thioglycoside donor with a branched secondary alcohol. | nih.gov |
| Key Reagents | Glycosyl Donor: Perbenzoylated ethylthiomaltoside Alcohol: Branched secondary alcohol Activators: N-Iodosuccinimde (NIS) and Silver Trifluoromethanesulfonate (AgOTf) | nih.gov |
| Outcome | Efficient synthesis of anomerically pure branched β-D-maltosides. The resulting detergents showed comparable or better performance than linear analogues. | nih.gov |
Strategies for Fluorination of Alkyl Maltosides
Fluorination of surfactants is a strategy employed to enhance their chemical and thermal stability and to modulate their hydrophobic and lipophobic characteristics. rsc.orgresearchgate.net Fluorinated chains are bulkier and more rigid than their hydrogenated counterparts, which can be beneficial for specific applications like membrane protein stabilization. rsc.orgresearchgate.net Sparingly fluorinated maltosides, which combine hydrogenated and fluorinated segments in the alkyl chain, have been developed to balance these properties.
One successful synthetic route to a sparingly fluorinated nonyl maltoside derivative (F₂H₉βM) involves a multi-step process rsc.org:
Alcohol Synthesis: A fluorinated segment is introduced to a hydrogenated chain. For instance, a vinylic alcohol can undergo radical addition of a perfluorinated iodide. An alternative pathway involves the reaction of 9-decen-1-ol (B78377) with CF₃CF₂I (perfluoroethyl iodide) and an initiator.
Glycosylation: The resulting hemifluorinated alcohol is then coupled with per-O-acetylated maltose. This glycosylation is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).
Deprotection: The acetate (B1210297) groups are removed with sodium methoxide in methanol to yield the final fluorinated maltoside.
This approach allows for precise control over the degree and position of fluorination, enabling the synthesis of custom surfactants. For example, a surfactant with a nine-carbon hydrogenated segment and a two-carbon fluorinated tip (F₂H₉βM) was synthesized to emulate the properties of dodecyl-β-D-maltoside. rsc.org
Custom Synthesis Techniques for Specific Applications
The synthesis of Nonyl β-D-maltopyranoside and its derivatives is often tailored for highly specific research applications. The goal is to create amphiphiles with optimized properties for tasks that standard detergents cannot perform adequately.
For Membrane Protein Science: Both the introduction of branched chains and fluorination are custom synthesis techniques designed to improve the handling of membrane proteins. nih.govresearchgate.netrsc.org Branched-chain maltosides were specifically developed to generate stable protein-detergent complexes suitable for high-resolution structural studies by X-ray crystallography. nih.gov Similarly, sparingly fluorinated maltosides have been shown to confer extraordinary long-term functional and colloidal stability to model membrane proteins like bacteriorhodopsin, outperforming non-fluorinated analogues. rsc.org
For Biochemical Probes: Modifications can also be made to the glycosidic linkage itself. For example, Nonyl β-D-thiomaltopyranoside is a derivative where the anomeric oxygen is replaced with a sulfur atom. chemsynlab.com This thio-analogue can be synthesized through methods involving the condensation of maltose with NBD-Cl followed by thiolysis with an alkylthiol. chemsynlab.com Such derivatives can be further modified, for instance, through "click chemistry," to attach fluorescent probes, creating tools for studying carbohydrate-binding proteins. chemsynlab.com
Molecular Interactions and Mechanistic Studies of Nonyl β D Maltopyranoside with Membrane Proteins
Principles of Detergent-Mediated Membrane Protein Solubilization
The extraction of integral membrane proteins from their native lipid bilayer environment is a critical step for their biochemical and structural characterization. This process, known as solubilization, relies on the use of detergents, which are amphipathic molecules possessing both a hydrophilic (polar) head and a hydrophobic (nonpolar) tail. dojindo.comhuji.ac.il Non-ionic detergents, such as those in the alkyl maltoside series, are widely used because they are generally mild and effective at preserving the protein's native conformation and activity. huji.ac.ilnih.gov
The solubilization process begins with the partitioning of detergent monomers from the aqueous solution into the cell membrane's lipid bilayer. unc.edu As the detergent concentration increases and surpasses a critical threshold known as the critical micelle concentration (CMC), the detergent molecules self-assemble into dynamic, non-covalent aggregates called micelles. sigmaaldrich.cnsigmaaldrich.com Above the CMC, the detergent's solubilizing power increases dramatically. dojindo.com The membrane becomes saturated with detergent molecules, leading to the disruption of the lipid bilayer and the formation of mixed micelles containing lipids and detergent, as well as detergent micelles that encapsulate the membrane proteins. unc.edusigmaaldrich.cn
The primary goal of solubilization is to replace the native lipid environment surrounding a membrane protein with a layer of detergent molecules, forming a stable, water-soluble protein-detergent complex (PDC). unc.edutandfonline.com In a PDC, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the nonpolar tails of the detergent molecules, which mimic the hydrophobic core of the lipid bilayer. unc.edusigmaaldrich.cn Simultaneously, the hydrophilic head groups of the detergent molecules face the aqueous medium, rendering the entire complex soluble. unc.edu This process effectively transitions the membrane protein from a two-dimensional lipid environment to a three-dimensional aqueous one, while aiming to maintain its structural integrity. tandfonline.com A successful solubilization protocol yields a high proportion of stable PDCs, where the protein is monodisperse and retains its active conformation, dissociating most lipid-protein and protein-protein interactions to allow for subsequent purification. sigmaaldrich.cniucr.org
Influence of Nonyl β-D-Maltopyranoside on Membrane Protein Conformational Stability
The choice of detergent is paramount for maintaining the conformational stability and biological activity of a membrane protein after its extraction from the native membrane. Non-ionic detergents with glycosidic headgroups, like Nonyl β-D-maltopyranoside, are often preferred because they are considered "mild." They effectively disrupt lipid-lipid and lipid-protein interactions but are less prone to breaking the crucial protein-protein interactions that define a protein's tertiary and quaternary structure. huji.ac.il
Nonyl β-D-maltopyranoside, a member of the alkyl-β-D-maltoside series, is recognized for its ability to solubilize membrane proteins while preserving their native structure and function. nih.govfishersci.at Its non-ionic character and maltose (B56501) headgroup contribute to a gentle solubilization process that helps maintain the delicate balance of forces required for proper protein folding. dojindo.comhuji.ac.il Research has shown that detergents with shorter alkyl chains can sometimes be more denaturing. tandfonline.com However, Nonyl β-D-maltopyranoside, with its nine-carbon chain, often provides a balance between effective solubilization and protein stabilization. For instance, the hydantoin (B18101) transporter Mhp1, when solubilized and crystallized in the presence of n-nonyl-β-D-maltopyranoside, produced high-quality crystals that diffracted X-rays to a resolution of 2.8 Å, a result comparable to its published structure, indicating excellent preservation of the protein's native conformation. nih.govresearchgate.net
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful high-throughput technique used to assess the thermal stability of a protein. huji.ac.ilmalvernpanalytical.com The method measures the temperature at which a protein unfolds (the melting temperature, or Tm) by monitoring changes in fluorescence. huji.ac.il In conventional DSF, a fluorescent dye that binds to hydrophobic regions of a protein is used. As the temperature increases, the protein denatures, exposing its hydrophobic core. The dye then binds to these newly exposed regions, causing a significant increase in its fluorescence signal. huji.ac.ilharvard.edu
This technique is widely used to screen for conditions, including the presence of different detergents, that enhance protein stability. huji.ac.il By comparing the Tm of a membrane protein in the presence of various detergents, researchers can identify which ones provide the most stable environment. A higher Tm value in the presence of a specific detergent, such as Nonyl β-D-maltopyranoside, indicates a stabilizing interaction, suggesting that the detergent is effective at maintaining the protein's native fold. huji.ac.il A variation of this method, nanoDSF, measures changes in the protein's intrinsic tryptophan fluorescence during thermal denaturation, avoiding the potential for interference from dyes. harvard.edunih.govnih.gov DSF is therefore a critical tool for optimizing purification and structural study conditions by quantitatively assessing the stability a detergent like Nonyl β-D-maltopyranoside imparts to a specific protein-detergent complex.
Micellar Characteristics of Nonyl β-D-Maltopyranoside in Protein Solubilization
The effectiveness of a detergent in membrane protein research is heavily influenced by its physicochemical properties, particularly those related to micelle formation. The characteristics of the micelles, such as their size and concentration at which they form, are crucial for successful solubilization and stabilization. dojindo.comnih.gov For Nonyl β-D-maltopyranoside, these properties make it a useful tool in the study of membrane proteins.
The Critical Micelle Concentration (CMC) of Nonyl β-D-maltopyranoside in water is approximately 6 mM. anatrace.com This relatively high CMC, when compared to longer-chain maltosides like Dodecyl β-D-maltopyranoside (DDM), means that it can be more easily removed from protein solutions by methods such as dialysis, which is advantageous during purification or reconstitution steps. dojindo.com The aggregation number, which is the average number of detergent monomers in a single micelle, is around 55 for Nonyl β-D-maltopyranoside. anatrace.com This contributes to the formation of relatively small and uniform micelles. Dynamic light scattering measurements have estimated the hydrodynamic radius (Rh) of Nonyl β-D-maltopyranoside micelles to be approximately 2.6 nm. nih.gov The size of the PDC is a combination of the protein and the surrounding detergent micelle; smaller detergent micelles can be beneficial as they are less likely to interfere with crystal lattice formation during structural studies. nih.gov
The properties of alkyl maltosides vary systematically with the length of their alkyl chains. As shown in the table below, decreasing the chain length from DDM (12 carbons) to Nonyl β-D-maltopyranoside (9 carbons) leads to a significant increase in the CMC and a decrease in the micelle size and aggregation number. This tunable nature allows researchers to select the optimal detergent for a specific membrane protein, balancing solubilization efficiency with the need for stability and suitability for downstream applications like crystallography or functional assays. acs.org
Interactive Table: Properties of n-Alkyl-β-D-Maltosides
| Detergent Name | Abbreviation | Alkyl Chain Length | CMC (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |
| n-Dodecyl-β-D-maltopyranoside | DDM | 12 | 0.17 | 98 | 50 |
| n-Undecyl-β-D-maltopyranoside | UDM | 11 | 0.59 | - | ~50 |
| n-Decyl-β-D-maltopyranoside | DM | 10 | 1.8 | ~69 | ~40 |
| n-Nonyl-β-D-maltopyranoside | NM | 9 | ~6.0 | ~55 | - |
| n-Octyl-β-D-maltopyranoside | OM | 8 | 19.5 | ~26 | - |
| Data compiled from multiple sources. fishersci.atanatrace.commdpi.comagscientific.comnih.govnih.gov Note: Micelle Molecular Weight and Aggregation Number can vary based on experimental conditions like buffer composition and temperature. |
Aggregation Number and Micelle Size in Aqueous Solutions
Nonyl β-D-Maltopyranoside is a non-ionic detergent characterized by its ability to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The size of these micelles is a critical parameter for their application in membrane protein research. The aggregation number, which represents the number of detergent monomers in a single micelle, is a key determinant of micelle size.
For Nonyl β-D-Maltopyranoside, an aggregation number of approximately 55 has been reported in a solution containing 100 mM NaCl and 20 mM HEPES at pH 7.5. anatrace.com Studies using dynamic light scattering have estimated the hydrodynamic radius (Rh) of these micelles to be approximately 2.6 ± 0.14 nm. nih.gov Research indicates that the micelle size for Nonyl β-D-Maltopyranoside remains relatively constant over a concentration range of 0.10% to 0.60% (wt/vol). nih.gov
The aggregation number of alkyl maltoside detergents follows a general trend where it increases linearly with the addition of each carbon atom to the hydrophobic alkyl chain. nih.gov This trend is part of a broader principle where micelle size is governed by the length of the alkyl chain and the nature of the hydrophilic headgroup. nih.govhuji.ac.il
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Aggregation Number | ~55 | 100 mM NaCl, 20 mM HEPES, pH 7.5 | anatrace.com |
| Hydrodynamic Radius (Rh) | 2.6 ± 0.14 nm | Aqueous solution | nih.gov |
Effects of Environmental Conditions on Micelle Formation
The formation and properties of detergent micelles can be influenced by various environmental factors. For non-ionic detergents like Nonyl β-D-Maltopyranoside, these effects can differ significantly from those observed for ionic detergents.
pH: The micellar properties of non-ionic detergents are generally considered to be relatively unaffected by changes in pH. huji.ac.ilunc.edu This is because their hydrophilic headgroups are uncharged, preventing the electrostatic repulsions that are modulated by pH in ionic detergents. huji.ac.il
Ionic Strength: Similar to pH, the micellar size of non-ionic detergents shows minimal dependence on the ionic strength of the solution. unc.edusigmaaldrich.com Unlike ionic detergents, where adding salt (counter-ions) screens headgroup repulsion and typically leads to larger micelles, the uncharged nature of Nonyl β-D-Maltopyranoside's headgroup makes it less sensitive to salt concentrations. huji.ac.ilunc.edu However, it is standard practice to maintain a constant ionic strength in experiments to ensure reproducibility. huji.ac.il
Temperature: Temperature has a more complex and significant effect on the micellization of non-ionic detergents. The critical micelle concentration (CMC) of these detergents is temperature-dependent, often exhibiting a minimum value at a specific temperature, which for many non-ionic surfactants is between 20 and 50 °C. acs.org Above this point, the CMC tends to increase with rising temperature. unc.edu Studies on closely related alkylglycosides have shown that temperature can influence micelle morphology. For instance, with n-nonyl-β-d-glucoside, micelles were observed to grow as the temperature was decreased. acs.org The response can be specific to the alkyl chain length; for example, among alkyl maltosides, C12G2 has been reported to form smaller aggregates as temperature increases, while C14G2 micelles increase in size. researchgate.net
| Condition | General Effect on Non-ionic Micelles | Source |
|---|---|---|
| pH | Minimal effect on micellar size and CMC. | huji.ac.ilunc.edu |
| Ionic Strength | Minimal effect on micellar size. | unc.edusigmaaldrich.com |
| Temperature | Complex effect; CMC is temperature-dependent, often showing a minimum. Micelle size and shape can change. | unc.eduacs.orgresearchgate.net |
Interaction Kinetics of Nonyl β-D-Maltopyranoside with Lipid Bilayers and Proteins
The primary application of detergents like Nonyl β-D-Maltopyranoside in biochemistry is the solubilization and stabilization of membrane proteins, which involves intricate kinetic interactions with both the lipid bilayer and the protein itself.
The solubilization of a lipid bilayer is a multi-stage process. researchgate.netresearchgate.net It begins with the partitioning of detergent monomers from the aqueous phase into the lipid membrane, which occurs even at concentrations below the detergent's CMC. researchgate.net Initially, this binding is noncooperative. As the detergent concentration in the membrane increases, the interaction becomes cooperative, leading to the destabilization of the bilayer and the formation of membrane fragments with detergent molecules shielding the exposed hydrophobic edges. researchgate.net The final stage is the complete solubilization of the membrane into protein-detergent and lipid-detergent mixed micelles. researchgate.net
Nonyl β-D-Maltopyranoside has been shown to be effective in maintaining the native function of membrane proteins. For example, it was used in studies of the tyrosine transporter Tyt1, where detergents with maltopyranoside head groups were found to preserve high binding activity. pnas.org The interaction is often conceptualized as the detergent forming a monolayer ring or "belt" around the hydrophobic, transmembrane domain of the protein, shielding it from the aqueous environment. researchgate.net This stable interaction is also crucial for structural biology, as evidenced by the use of Nonyl β-D-Maltopyranoside in the successful crystallization of membrane proteins like microbial rhodopsins. nih.gov
Applications of Nonyl β D Maltopyranoside in Membrane Protein Purification
Extraction Strategies for Diverse Membrane Protein Families
The initial and most critical step in membrane protein purification is the extraction of the target protein from its native lipid environment. This is typically achieved by solubilizing the cell membrane with a suitable detergent. qiagen.com Nonyl β-D-maltopyranoside, along with other alkyl maltosides like n-dodecyl-β-D-maltopyranoside (DDM) and n-decyl-β-D-maltopyranoside (DM), is frequently employed for this purpose due to its mild yet effective solubilizing properties. moleculardimensions.comnih.gov The choice of detergent is crucial, as it must be strong enough to disrupt the membrane without denaturing the protein of interest. dojindo.com
The general strategy involves resuspending isolated cell membranes in a buffer containing the detergent at a concentration above its critical micelle concentration (CMC). nih.gov For instance, in the purification of the multidrug resistance transporter MdtM, membranes were solubilized with DDM, a related maltoside detergent. nih.gov Similarly, for the purification of G protein-coupled receptors (GPCRs), detergents like DM and DDM are commonly used for solubilization. memtein.com While specific examples focusing solely on Nonyl β-D-maltopyranoside for initial extraction are less detailed in the provided results, its utility is often in the context of screening alongside other detergents to find the optimal conditions for a particular protein. nih.gov
The effectiveness of a detergent is dependent on the specific protein and its structural features. thermofisher.com Therefore, a common approach is to screen a panel of detergents, including Nonyl β-D-maltopyranoside, to identify the one that provides the best balance of solubilization efficiency and protein stability. nih.gov For example, a study on the tyrosine transporter Tyt1 showed that its activity was highest in the presence of detergents with maltopyranoside headgroups, with activity generally decreasing with the length of the alkyl chain. nih.gov This highlights the importance of the maltoside headgroup, a key feature of Nonyl β-D-maltopyranoside.
The table below summarizes key properties of Nonyl β-D-maltopyranoside and related detergents often used in membrane protein extraction.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (% w/v) |
| Nonyl β-D-maltopyranoside | NM | 468.5 | 0.0028 |
| n-Decyl-β-D-maltopyranoside | DM | 483 | 1.8 |
| n-Dodecyl-β-D-maltopyranoside | DDM | 511 | 0.17 |
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 0.73 |
| Lauryl Maltose (B56501) Neopentyl Glycol | LMNG | 1129.3 | 0.001 |
Data sourced from multiple references. mdpi.comcreative-biolabs.comsjsu.edu
Chromatographic Methodologies Employing Nonyl β-D-Maltopyranoside
Once the membrane protein is solubilized, various chromatographic techniques are used for purification, with the continued presence of a detergent like Nonyl β-D-maltopyranoside being essential to maintain the protein's solubility and stability. researchgate.net
Size exclusion chromatography (SEC) is a crucial step in membrane protein purification, serving to separate the protein-detergent complex from aggregates and other impurities based on size. creative-biolabs.com It is also used to assess the homogeneity and oligomeric state of the purified protein. sepax-tech.com.cn When performing SEC, the running buffer must contain a detergent to prevent the protein from aggregating. sepax-tech.com.cn
Nonyl β-D-maltopyranoside has been utilized in SEC for the characterization of protein-detergent complexes. nih.gov For example, in a study of the membrane protein Mistic, SEC was used to analyze its unfolding in the presence of Nonyl β-D-maltopyranoside and DDM. nih.gov The results demonstrated that the unfolded state of Mistic was dissociated from the detergent micelles, regardless of which of the two detergents was used. nih.gov This indicates the utility of Nonyl β-D-maltopyranoside in biophysical studies involving SEC.
The choice of detergent for SEC can significantly impact the elution profile and the apparent molecular weight of the protein-detergent complex. nih.gov A systematic study using different alkyl maltosides, including Nonyl β-D-maltopyranoside, showed that the apparent molecular mass of membrane protein-detergent-lipid complexes decreased as the alkyl chain length of the detergent decreased. nih.gov
Affinity chromatography is a powerful purification technique that separates proteins based on a specific binding interaction. For membrane proteins, this is often the first chromatographic step following solubilization. memtein.com A common strategy is to use a His-tagged protein that binds to a nickel-nitrilotriacetic acid (Ni-NTA) resin. tandfonline.com The buffers used during this process, including the wash and elution buffers, must contain a detergent to maintain the protein's solubility.
While specific protocols detailing the use of Nonyl β-D-maltopyranoside in the primary affinity chromatography step are not abundant in the provided search results, its properties make it a suitable candidate for inclusion in these buffers. The general principle involves loading the solubilized protein onto the affinity column, washing away unbound proteins, and then eluting the target protein. tandfonline.com For instance, in the purification of a GPCR, a combination of detergents including a maltoside was used during the solubilization and subsequent purification steps. uzh.ch The selection of the detergent for affinity chromatography is critical, as it can influence the purity of the final sample. plos.org
Optimization of Nonyl β-D-Maltopyranoside Concentration for Purification Yield and Purity
The concentration of Nonyl β-D-maltopyranoside used during purification is a critical parameter that needs to be optimized to maximize both the yield and purity of the target membrane protein. The detergent concentration is typically kept above its CMC to ensure the protein remains in a soluble, monodisperse state. nih.gov
During the initial solubilization step, a higher detergent concentration is often used to efficiently extract the protein from the membrane. tandfonline.com However, for subsequent purification steps like chromatography, the detergent concentration is often lowered to a level that is still above the CMC but minimizes the formation of empty micelles that can interfere with the purification process. nih.gov For instance, a study on the purification of three inner membrane proteins involved solubilization in 1.5% DDM, followed by purification in buffers containing various detergents, including a maltoside, at concentrations 2-4 times their CMC. tandfonline.com
Finding the optimal detergent concentration is often an empirical process and may involve screening a range of concentrations. The goal is to find a balance where the protein is stable and does not aggregate, while avoiding excess detergent that can be difficult to remove later and may affect downstream applications like crystallization. iucr.org
The following table provides a general guide for detergent concentrations used in different purification stages, though optimal concentrations are protein-dependent.
| Purification Stage | Typical Detergent Concentration Range |
| Solubilization | 1-2% (w/v) or significantly above CMC |
| Chromatography (Affinity, SEC) | 1-4x CMC |
This is a generalized table; specific concentrations will vary based on the protein and detergent.
Considerations for Detergent Removal Post-Purification
After purification, it is often necessary to remove or exchange the detergent for downstream applications such as structural studies or functional assays. researchgate.net The relatively high CMC of some detergents, including certain alkyl maltosides, can facilitate their removal by methods such as dialysis. dojindo.com
One common method for detergent removal is the use of hydrophobic adsorbent beads, such as Bio-Beads. researchgate.net These beads have a high affinity for detergent monomers and can effectively remove them from the protein-detergent complex solution. Another approach is dialysis, where the protein-detergent solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a detergent-free buffer. dojindo.com This method is more effective for detergents with a high CMC.
Detergent exchange, where one detergent is replaced with another, is also a common practice. nih.gov This can be achieved during chromatography by equilibrating the column with a buffer containing the new detergent. nih.gov For example, a protein might be purified in a harsher detergent and then exchanged into a milder one for crystallization. memtein.com A study on the transporter protein MsbA demonstrated a method for detergent exchange where the protein was initially in a cleavable detergent and then transferred into various other detergents, including maltosides. nih.gov
Applications of Nonyl β D Maltopyranoside in Membrane Protein Structural Determination
X-ray Crystallography of Membrane Proteins with Nonyl β-D-Maltopyranoside
In X-ray crystallography, the formation of well-ordered, three-dimensional crystals is the primary bottleneck, particularly for membrane proteins. The detergent used to maintain protein solubility plays a direct role in the crystallization process, influencing protein stability, crystal packing, and ultimately, the quality of the resulting diffraction data. Nonyl β-D-maltopyranoside has been successfully employed in the crystallization of various membrane proteins. nih.govnih.govresearchgate.net
The process of obtaining membrane protein crystals involves extensive screening of various chemical conditions. When using Nonyl β-D-maltopyranoside, the protein-detergent complex (PDC) is subjected to sparse matrix screens, which are sets of pre-formulated chemical solutions designed to explore a wide range of crystallization space. nih.govtandfonline.com Key parameters that are varied during these trials include the type and concentration of precipitating agents (e.g., polyethylene (B3416737) glycols), buffer pH, and the type and concentration of various salts. sigmaaldrich.com
The concentration of Nonyl β-D-maltopyranoside itself is a critical variable. It is typically maintained at a concentration slightly above its critical micelle concentration (CMC) to ensure the protein remains soluble without an excess of free micelles that could interfere with crystallization. sigmaaldrich.com The homogeneity of the PDC is paramount, and techniques like dynamic light scattering (DLS) can be used to assess the monodispersity of the sample before setting up crystallization trials, ensuring the absence of large aggregates. iucr.org Initial crystal "hits" from these screens are then subjected to optimization by finely tuning the identified conditions. tandfonline.com
Table 1: General Parameters for Crystallization Screening with Nonyl β-D-maltopyranoside
| Parameter | Description | Typical Range/Examples | Source(s) |
|---|---|---|---|
| Precipitant | Induces protein precipitation/crystallization. | Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350) at concentrations from 20-40%. | nih.gov |
| pH | Affects protein surface charge and interactions. | Screened across a wide range (e.g., pH 4.0-9.0) using various buffers (e.g., Tris, HEPES, Citrate). | nih.govsigmaaldrich.com |
| Salt | Modulates solubility and electrostatic interactions. | Various salts like NaCl, Li₂SO₄, CdCl₂ at concentrations from 100 mM upwards. | nih.gov |
| Protein Conc. | The concentration of the purified protein-detergent complex. | Typically 10 to 20 mg/mL. | sigmaaldrich.com |
| Detergent Conc. | Concentration of Nonyl β-D-maltopyranoside in the sample. | Kept slightly above the Critical Micelle Concentration (CMC) of ~0.56 mM. | sigmaaldrich.comtandfonline.com |
| Temperature | Affects solubility and kinetics of crystallization. | Experiments are often set up at both 4°C and room temperature (~20°C). | sigmaaldrich.com |
A primary role of any detergent in structural biology is to mimic the native lipid bilayer, thereby maintaining the protein's structural integrity and stability once it has been removed from the membrane. The C9 alkyl chain of Nonyl β-D-maltopyranoside provides it with distinct stabilization properties compared to other maltosides with different chain lengths. fishersci.fi However, the choice of detergent is a delicate balance. Detergents with small micelles, such as those formed by Nonyl β-D-maltopyranoside, may not completely shield the hydrophobic transmembrane surfaces of larger proteins, which can sometimes lead to protein aggregation. nih.gov
Conversely, for other proteins, this smaller micelle size is advantageous. The stability of a membrane protein in a given detergent can be quantified. For instance, thermal unfolding analysis of a bacterial peptide transporter showed a melting temperature (Tm) of 43°C when solubilized in Nonyl β-D-maltopyranoside, providing a quantitative measure of its stabilizing effect. nih.gov While this was lower than the stability conferred by a specialized nanoparticle system, it demonstrates that the detergent provides a stable environment sufficient for subsequent structural work. nih.gov The ultimate success depends on the specific protein, as the interplay between the protein's hydrophobic surface area and the detergent's micelle properties dictates the stability of the PDC. nih.gov
The properties of the detergent micelle directly influence the process of crystallogenesis. Large, bulky micelles can be detrimental to the formation of well-ordered crystal lattices by sterically hindering the necessary protein-protein contacts. nih.govresearchgate.net The relatively small micelle size of Nonyl β-D-maltopyranoside can be beneficial in this regard, as it forms a more compact belt around the protein's transmembrane domain. This can expose more of the protein's hydrophilic surfaces, making them available for forming the contacts required for crystal lattice formation. researchgate.net
The positive impact of Nonyl β-D-maltopyranoside on crystal quality has been demonstrated in specific cases. For example, in studies of the Microbacterium hydantoin-cleaving enzyme (Mhp1) transporter, crystals grown in Nonyl β-D-maltopyranoside (referred to as 9M in the study) produced X-ray diffraction data equivalent to the published structure, reaching a resolution of 2.8 Å. nih.govresearchgate.net This outcome underscores the detergent's ability to facilitate the growth of high-quality, well-diffracting crystals for certain membrane proteins.
Table 2: Case Study on Diffraction Quality with Nonyl β-D-maltopyranoside
| Protein | Detergent Used for Crystallization | Reported Diffraction Resolution | Source(s) |
|---|---|---|---|
| Mhp1 Transporter | n-Nonyl-β-D-maltopyranoside (9M) | 2.8 Å | nih.govresearchgate.net |
Cryo-Electron Microscopy (Cryo-EM) Studies of Membrane Proteins
Cryo-EM has become a dominant technique for determining the structure of membrane proteins, as it does not require crystallization. lubio.ch In cryo-EM, purified protein particles are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. lubio.ch Here too, detergents like Nonyl β-D-maltopyranoside are essential for keeping the protein soluble and stable in solution prior to freezing. nih.gov
The preparation of a high-quality cryo-EM grid is a major bottleneck in the workflow. mitegen.com The process begins with applying a small volume of the purified protein-detergent complex, solubilized in a buffer containing Nonyl β-D-maltopyranoside, onto a cryo-EM grid. mitegen.com The grid is then blotted to create a thin aqueous film and immediately plunge-frozen in liquid ethane, trapping the protein particles in random orientations within a layer of non-crystalline ice. preprints.org
Optimizing the sample on the grid is crucial. This involves screening different protein concentrations and buffer conditions. mitegen.com Additives, including detergents like Nonyl β-D-maltopyranoside, are often screened to prevent protein denaturation or aggregation at the air-water interface during sample preparation. lubio.ch The goal is to achieve a high density of well-distributed, individual protein particles in the ice, which is a prerequisite for high-resolution 3D reconstruction. mitegen.com
A significant challenge in cryo-EM of detergent-solubilized membrane proteins is the presence of "empty" detergent micelles in the background of the images. escholarship.org These free micelles increase the background noise, which lowers the contrast of the protein particles and complicates computational image processing. escholarship.orgnih.gov
To mitigate this issue, detergents with a low critical micelle concentration (CMC) are highly desirable. escholarship.orgresearchgate.net A low CMC allows for the use of lower total detergent concentrations while still ensuring that the protein remains solubilized and stable. fishersci.fi Nonyl β-D-maltopyranoside has a relatively low CMC, which is advantageous for minimizing the concentration of free micelles in the sample solution applied to the cryo-EM grid. fishersci.fi This property helps to improve the signal-to-noise ratio in the resulting micrographs, facilitating the identification and alignment of individual protein particles and ultimately contributing to the potential for achieving a high-resolution structure. escholarship.org
Table 3: Comparison of Critical Micelle Concentration (CMC) for Common Detergents
| Detergent | Abbreviation | Alkyl Chain Length | CMC (mM) | Source(s) |
|---|---|---|---|---|
| n-Nonyl β-D-maltopyranoside | NM | C9 | ~0.56 | tandfonline.com |
| n-Octyl-β-D-maltoside | OM | C8 | ~2.3 | nih.gov |
| n-Decyl-β-D-maltopyranoside | DM | C10 | ~1.8 | mdpi.com |
| n-Dodecyl-β-D-maltoside | DDM | C12 | ~0.17 | mdpi.com |
Hybrid Methods Incorporating Nonyl β-D-Maltopyranoside for Enhanced Resolution
The pursuit of high-resolution structures of membrane proteins often necessitates the use of hybrid methods, which integrate data from multiple biophysical techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbruker.com These approaches leverage the strengths of each technique to overcome individual limitations, providing a more comprehensive understanding of protein structure and function. Nonyl β-D-maltopyranoside (NM) has found utility within these integrated structural biology pipelines.
A salient example is the structural determination of the constitutively active Drosophila melanogaster Orai (dOrai) channel, a key player in calcium signaling. plos.org Researchers in this study employed both X-ray crystallography and cryo-EM to elucidate the channel's open-state conformation. plos.org While the primary cryo-EM analysis was conducted using the detergent glyco-diosgenin (B8134288) (GDN) to overcome sample orientation bias, the crystallization for X-ray diffraction involved a more complex mixture. plos.org Specifically, the crystal cryoprotectant solution contained a combination of detergents, including 0.56% Nonyl β-D-maltopyranoside (NM) and 0.4% n-Nonyl-β-D-glucopyranoside (NG), alongside lipids. plos.org This highlights a hybrid approach where the protein, studied via cryo-EM in one detergent environment, was crystallized for X-ray analysis using a different cocktail that included NM, demonstrating its role in facilitating crystal formation for one arm of a multi-pronged structural investigation. plos.org
Another form of hybrid methodology involves the creation of more native-like membrane mimetic environments, such as bicelles. rsc.orgmdpi.com Bicelles are disc-shaped nanoaggregates that combine the features of lipids and detergents, forming a small patch of a lipid bilayer that is stabilized at its edges by detergent molecules. rsc.orgmdpi.com These systems are considered a hybrid because they provide a membrane-like environment, which is often crucial for maintaining protein stability and function, within a particle that is small enough for techniques like solution NMR. rsc.orgpnas.org The use of bicelles is a well-established strategy in structural biology, particularly for NMR studies, as they can improve the structural integrity of the embedded protein compared to standard detergent micelles. rsc.orgnih.gov While specific studies detailing the use of Nonyl β-D-maltopyranoside in bicelle preparations are not extensively documented in the provided search results, the principle relies on the combination of bilayer-forming lipids with various detergents, including maltosides, to create these hybrid structures. rsc.orgpnas.org
| Methodology | Key Reagents in Final Sample Preparation | Role of Nonyl β-D-maltopyranoside (NM) |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Glyco-diosgenin (GDN) | Not used in the final sample for imaging; DDM was used for initial solubilization. |
| X-ray Crystallography | Cryoprotectant solution containing: 0.56% NM, 0.4% NG, lipids (POPC:POPE:POPG), 45% PEG400 | Component of the cryoprotectant solution to facilitate the growth and preservation of diffraction-quality crystals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution in a solution state. bruker.comacs.org Unlike X-ray crystallography, NMR does not require the formation of highly ordered crystals. lbem.ch However, for solution-state NMR, membrane proteins must be extracted from their native lipid bilayer and solubilized in a membrane-mimetic environment that allows them to tumble rapidly enough in solution to yield high-resolution spectra. mdpi.com
Challenges of Using Maltosides in NMR Spectroscopy
Despite their widespread use in purification and crystallography, alkyl maltosides present significant challenges for solution NMR spectroscopy. mdpi.com The primary issue is the large size of the micelles they form. rsc.orgmdpi.com For instance, DDM, one of the most popular detergents for membrane protein stabilization, forms large protein-detergent complexes that tumble slowly in solution. rsc.orgmdpi.com This slow tumbling leads to rapid transverse relaxation of NMR signals, resulting in significant line broadening and poor spectral quality, which can render the protein's signals undetectable. mdpi.comnih.gov Consequently, DDM is rarely used for high-resolution NMR structure determination. mdpi.com
While detergents with shorter alkyl chains, such as n-decyl-β-D-maltopyranoside (DM), form smaller micelles than DDM, they can still result in PDCs that are challenging for NMR. mdpi.comnih.gov The core challenge is that the detergent shell adds substantially to the total molecular weight of the complex being studied. researchgate.net For example, a study screening 25 different membrane mimetics for five different membrane proteins found that only a single detergent, LPPG, consistently yielded high-quality NMR spectra, indicating that finding a suitable detergent is a major bottleneck. researchgate.net
Another significant challenge is signal overlap and dynamic range issues. nih.gov Detergent concentrations in an NMR sample are typically much higher than the protein concentration to ensure the protein remains soluble and encapsulated within micelles. nih.gov The detergent molecules themselves produce strong signals in ¹H NMR spectra, which can overlap with and obscure the much weaker signals from the protein of interest. nih.gov While isotopic labeling of the protein (e.g., with ¹⁵N and ¹³C) can help distinguish protein signals from detergent signals in heteronuclear experiments, the intense background from the unlabeled detergent can still compromise the sensitivity of the measurement. nih.gov Although the carbohydrate headgroup of maltosides has NMR signals that may show limited overlap with the amino acid signals of a protein, the complexity of the sugar resonances can still contribute to spectral crowding. researchgate.netnih.gov
| Challenge | Description | Consequence for NMR |
|---|---|---|
| Large Micelle/PDC Size | Maltosides, particularly those with longer alkyl chains (e.g., DDM), form large aggregates. The resulting protein-detergent complex (PDC) has a high molecular weight. rsc.orgmdpi.com | Slow molecular tumbling, leading to rapid signal decay (transverse relaxation), which causes severe line broadening and loss of spectral resolution. mdpi.comnih.gov |
| Signal Overlap & Dynamic Range | Detergents are used at high concentrations, leading to intense ¹H NMR signals that can mask the weaker protein signals. nih.gov | Suppression of protein signal intensities, making detection difficult. Overlap can complicate spectral analysis and assignment. nih.gov |
| Potential for Heterogeneity | Some detergent systems can lead to the formation of a heterogeneous population of protein-detergent complexes (e.g., mixed monomers and dimers). rsc.org | Results in multiple sets of signals or poorly defined spectra, complicating structural analysis. |
Applications of Nonyl β D Maltopyranoside in Membrane Protein Functional Characterization
Reconstitution of Membrane Proteins into Lipid Bilayers/Proteoliposomes
A crucial step in validating the function of a purified membrane protein is its reincorporation into a lipid bilayer, forming structures known as proteoliposomes. sigmaaldrich.com This process is essential because many membrane protein functions, such as transport, are vectorial and require the separation of two aqueous compartments by a membrane barrier, a condition that is lost upon detergent solubilization. pnas.org The reconstitution process typically involves mixing the purified, detergent-solubilized protein with lipids that have also been solubilized by a detergent. Subsequent removal of the detergent, often through methods like dialysis or the use of adsorbent beads (e.g., Bio-Beads), leads to the spontaneous formation of lipid vesicles with the membrane protein embedded within them. mdpi.comnih.gov
The choice of detergent is critical for successful reconstitution. While detergents like n-dodecyl-β-D-maltopyranoside (DDM) are commonly used for initial solubilization and purification, the principles of reconstitution apply to proteins stabilized in other detergents, including Nonyl β-D-maltopyranoside. pnas.orgacs.org For instance, research on the tyrosine transporter Tyt1 involved solubilization and purification in DDM, followed by reconstitution into proteoliposomes to perform transport assays. pnas.org This demonstrates a standard workflow where a detergent-stabilized protein is transferred back into a membrane environment to confirm its transport activity. pnas.org Similarly, aquaporins from Brassica oleracea were reconstituted into proteoliposomes from a detergent-solubilized state to assess their water channeling activity. mdpi.com The effectiveness of reconstitution can be sensitive to residual detergent, making thorough removal a key step for creating functionally viable proteoliposomes for techniques like solid-state NMR. acs.orgnih.gov
Functional Assays of Detergent-Solubilized Membrane Proteins
While some functions necessitate reconstitution, other critical aspects of membrane protein activity can be assessed directly on the detergent-solubilized protein. sigmaaldrich.comsigmaaldrich.com These assays provide valuable insights into enzymatic activity, substrate binding, and conformational changes, serving as a direct monitor of the protein's integrity following extraction from the membrane. sigmaaldrich.com
For membrane proteins that function as enzymes, activity assays in a detergent-solubilized state are a primary indicator of structural integrity. sigmaaldrich.com Nonyl β-D-maltoside has been utilized in screening detergents for their ability to maintain the function of enzymes like zDHHC proteins, which are involved in protein palmitoylation. nih.gov In one study, a fluorescence-based coupled assay was used to monitor the autopalmitoylation activity of the Erf2-Erf4 enzyme complex. nih.gov A screen of various detergents found that Nonyl β-D-maltoside was among those that permitted the enzyme to retain a high level of activity (74% relative activity). nih.gov This indicates its suitability for creating a solubilization environment that preserves the catalytic function of the enzyme, enabling further kinetic and mechanistic studies. nih.gov
The ability of a transporter or receptor to bind its specific ligand (substrate, inhibitor, or agonist) is a fundamental aspect of its function. Ligand binding assays can often be performed on detergent-solubilized proteins, providing a powerful tool to monitor function throughout purification and to characterize binding kinetics. pnas.org A scintillation proximity-based radioligand-binding assay has been successfully used to measure the function of transport proteins in their detergent-solubilized form. pnas.org
In a study of the Na+-dependent tyrosine transporter Tyt1, the effect of various detergents on ligand binding was investigated. pnas.org The protein, initially purified in DDM, was exchanged into different detergents. The results showed that detergents with maltopyranoside head groups generally preserved the highest activity. Specifically, Nonyl β-D-maltopyranoside (referred to as C9M) maintained a high level of tyrosine binding activity, surpassed only by the longer-chain maltosides, DDM (C12M) and n-decyl-β-D-maltopyranoside (C10M). pnas.org This highlights the importance of the detergent's chemical structure in maintaining the functional conformation of the protein's binding pocket. pnas.org
Table 1: Effect of Various Detergents on the Ligand Binding Activity of Purified Tyt1 Data adapted from a study on the tyrosine transporter Tyt1, showing relative binding activity of l-[³H]tyrosine in the presence of different detergents. pnas.org
View Interactive Table
| Detergent Name | Abbreviation | Relative Binding Activity (%) |
| n-Dodecyl-β-D-maltopyranoside | C12M | 100 |
| n-Decyl-β-D-maltopyranoside | C10M | ~90 |
| n-Nonyl-β-D-maltopyranoside | C9M | ~75 |
| n-Nonyl-β-D-thiomaltopyranoside | C9TM | ~60 |
| Triton X-100 | TX100 | ~30 |
| n-Nonyl-β-D-glucopyranoside | C9G | <10 |
| n-Octyl-β-D-glucopyranoside | C8G | <10 |
| n-Dodecyl-N,N-dimethylamine-N-oxide | LDAO | <5 |
Measuring the translocation of a substrate across a membrane is the definitive functional test for a transport protein. pnas.org Unlike binding or enzyme activity assays, transport assays cannot be performed on detergent-solubilized proteins because they lack the essential membrane barrier. pnas.orgmdpi.com Therefore, these assays are conducted after the purified protein, which may have been stabilized in Nonyl β-D-maltopyranoside, is reconstituted into proteoliposomes. pnas.org Following reconstitution, the proteoliposomes containing the transporter are introduced to a solution containing the radiolabeled substrate, and the rate of its accumulation inside the vesicles is measured over time. pnas.orgmdpi.com This approach was used to confirm that the Tyt1 transporter, after purification in detergent and reconstitution into proteoliposomes, was fully functional and exhibited substrate transport characteristics comparable to those observed in intact cells. pnas.org
Biophysical Studies Utilizing Nonyl β-D-Maltopyranoside
Biophysical techniques are indispensable for characterizing the structural and dynamic properties of membrane proteins. Nonyl β-D-maltopyranoside is used to prepare stable, monodisperse protein-detergent complexes (PDCs) that are suitable for a variety of these methods. nih.govd-nb.info For example, it has been used to purify proteins like the peptide transporter PepTSt and the transporter YkoE for thermal stability analysis using differential scanning fluorimetry (DSF). d-nb.info The stability of a protein in a specific detergent is a key indicator of its structural integrity and its suitability for more demanding structural studies like X-ray crystallography. nih.govresearchgate.net
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and hydrodynamic properties of particles in a solution, such as detergent micelles and PDCs. nih.govnih.gov In the context of membrane protein research, DLS is a valuable tool for assessing the quality of a preparation. It can quickly identify the presence of aggregation, which appears as large, polydisperse species, and can characterize the size and homogeneity of the desired PDCs. nih.govmdpi.com
Studies have systematically applied DLS to analyze complexes formed between proteins and a series of n-alkyl-β-D-maltopyranosides, including the nonyl derivative. nih.govresearchgate.netiucr.org DLS can distinguish differences in the hydrodynamic radii of micelles formed by detergents that differ by just a single methylene (B1212753) group in their alkyl tail. nih.govresearchgate.net When a membrane protein is successfully incorporated into detergent micelles, the resulting PDC is expected to be larger and show a monodisperse size distribution distinct from that of empty micelles. nih.goviucr.org This allows researchers to optimize detergent type and concentration to produce stable, soluble, and homogeneous PDCs, which is a prerequisite for successful structural determination. nih.govnih.gov
Table 2: Hydrodynamic Radii (Rh) of n-Alkyl-β-D-Maltopyranoside Micelles Determined by DLS Data compiled from DLS analysis of a series of n-alkyl-β-D-maltopyranosides, demonstrating the relationship between alkyl chain length and micelle size. nih.gov
View Interactive Table
| Detergent Name | Alkyl Chain Length | Hydrodynamic Radius (Rh) [nm] |
| n-Octyl-β-D-maltopyranoside | 8 | 2.8 ± 0.1 |
| n-Nonyl-β-D-maltopyranoside | 9 | 3.1 ± 0.1 |
| n-Decyl-β-D-maltopyranoside | 10 | 3.4 ± 0.1 |
| n-Undecyl-β-D-maltopyranoside | 11 | 3.7 ± 0.2 |
| n-Dodecyl-β-D-maltopyranoside | 12 | 4.0 ± 0.2 |
| n-Tridecyl-β-D-maltopyranoside | 13 | 4.4 ± 0.2 |
Emerging Trends and Future Directions in Nonyl β D Maltopyranoside Research
Development of Novel Nonyl β-D-Maltopyranoside Analogues
The limitations of existing detergents have spurred the development of novel analogues of Nonyl β-D-maltopyranoside, aiming to fine-tune properties like micelle size and hydrophobicity for improved membrane protein stabilization and crystallization. nih.gov The core idea is that a "one-size-fits-all" approach is insufficient for the vast diversity of integral membrane proteins (IMPs).
One major direction is the synthesis of branch-chained maltosides. acs.org These molecules are designed to mimic the second aliphatic chain of natural lipids, which helps to reduce water penetration into the micelle's interior, thereby increasing its hydrophobicity. acs.org By incorporating short, branched alkyl chains near the polar head group, researchers have created detergents that form smaller, more compact micelles compared to their straight-chain counterparts like n-dodecyl-β-D-maltoside (DDM). nih.govacs.org These smaller micelles are often favored for crystallization as they can increase the likelihood of forming protein-protein contacts necessary for lattice formation. nih.gov For example, branched-chain maltosides have been shown to stabilize the human gap junction channel protein, connexin 26, as effectively as DDM and even facilitate crystallization in different space groups. nih.govacs.org
Another innovative approach involves creating "hetero-bicephalic" or dual-headgroup detergents. nih.gov These molecules incorporate two distinct hydrophilic moieties. One design features a maltoside headgroup for effective protein solubilization and stabilization, combined with a spermine (B22157) headgroup designed to lower the charge state of membrane proteins in native mass spectrometry. nih.gov This dual functionality enhances the preservation of delicate protein complexes during analysis.
Further modifications include the development of maltoside detergents with a pendant chain attached to a glycerol-decorated tris(hydroxymethyl)methane (THM) core, known as GTMs, and tripod-like amphiphiles that introduce a triple branching point in the hydrophobic tail. researchgate.net These novel architectures offer more points for chemical modification, allowing for precise control over the detergent's amphiphilic properties and its interaction with membrane proteins. researchgate.net
| Detergent Type | Key Structural Feature | Intended Advantage | Example Application |
| Branch-Chained Maltosides | Short, branched alkyl chains near the polar head. acs.org | Smaller, more compact micelles; increased hydrophobicity. nih.govacs.org | Stabilization and crystallization of human connexin 26. nih.gov |
| Dual-Headgroup Detergents | Two distinct hydrophilic headgroups (e.g., maltoside and spermine). nih.gov | Combines solubilization efficacy with charge-reduction for mass spectrometry. nih.gov | Preservation of labile membrane protein complexes during native MS. nih.gov |
| GTMs | Pendant chain on a glycerol-decorated THM core. researchgate.net | Profoundly different self-assembly and protein stabilization behaviors. researchgate.net | General membrane protein solubility and stability. researchgate.net |
| Tripod Amphiphiles | Triple branching point in the hydrophobic portion. researchgate.net | Fine-tuning of amphiphilic properties and interaction behavior. researchgate.net | General membrane protein handling. researchgate.net |
Combinatorial Approaches with Other Detergents and Membrane Mimetics
Recognizing that a single detergent is often insufficient to perfectly mimic the complex lipid bilayer, researchers are increasingly employing combinatorial approaches. This involves creating mixed micelles composed of Nonyl β-D-maltopyranoside or its analogues along with other detergents, lipids, or membrane mimetics to create a more stabilizing environment for membrane proteins.
A key area of investigation is the combination of traditional non-ionic maltosides with zwitterionic detergents or lipid-like molecules. For instance, the stability of the human adenosine (B11128) A2a receptor, a G-protein coupled receptor (GPCR), was significantly enhanced in mixed micelles. nih.gov These studies systematically analyzed mixtures of alkyl-β-D-maltosides, the bile salt surfactant CHAPS, and the cholesterol derivative cholesteryl hemisuccinate (CHS). nih.gov Small-angle neutron scattering (SANS) was used to determine the precise composition and structure of these mixed micelles, revealing a direct correlation between the number of CHS molecules incorporated into the micelle and the functional stability of the receptor. nih.gov
This strategy allows for the creation of a detergent environment that not only shields the protein's hydrophobic surfaces but also provides specific, stabilizing interactions, much like cholesterol does in a native cell membrane. nih.gov The data below illustrates how the composition of mixed micelles can be tailored.
| Maltoside | Mass Fraction of CHAPS/CHS (δ) | Surfactant Monomers per Micelle (NS) | CHAPS Monomers per Micelle (NCHAPS) | CHS Monomers per Micelle (NCHS) |
| Decyl-β-D-Maltoside | 0.2 | 145 | 40 | 8 |
| Undecyl-β-D-Maltoside | 0.2 | 114 | 31 | 6 |
| Dodecyl-β-D-Maltoside | 0.2 | 100 | 28 | 6 |
Table adapted from data presented in SANS analysis of mixed micelles for membrane protein study. nih.gov
Furthermore, the concept extends to creating novel "hybrid" detergents through combinatorial synthesis. nih.gov In this approach, the head groups of two different successful detergents, such as n-dodecyl-β-d-maltoside (DDM) and C8E4, are fused through a lipophilic scaffold. nih.gov This method has the potential to combine the beneficial properties of different detergent classes while mitigating their individual drawbacks, offering a pathway to detergents with truly customized properties. nih.gov The use of fluorinated surfactants in mixtures with mild detergents like DDM has also been proposed to enhance performance in protein crystallization. researchgate.net Similarly, mixing detergents with different alkyl chain lengths, such as DDM and FC-10, can create an environment with a hydrophobic thickness that better matches that of the target protein, which is critical for structural studies by NMR. nih.gov
High-Throughput Screening for Optimal Detergent Conditions
The process of identifying the ideal detergent and buffer composition for stabilizing a particular membrane protein has traditionally been a time-consuming, trial-and-error effort. nih.gov To address this bottleneck, high-throughput screening (HTS) methods have been developed to rapidly assess a wide range of conditions.
One such method is the ultracentrifugation dispersity sedimentation (UDS) assay. nih.gov This technique uses very small volumes of purified protein, which are subjected to ultracentrifugation to pellet aggregates. The amount of soluble, non-aggregated protein remaining in the supernatant is then quantified. nih.gov The UDS assay allows for the rapid screening of numerous detergents and buffer additives, consuming significantly less protein and time than traditional methods like size-exclusion chromatography (SEC). nih.gov
Another powerful HTS approach utilizes differential scanning fluorimetry (DSF) in combination with light scattering. researchgate.netnih.gov DSF measures the thermal stability of a protein by monitoring changes in fluorescence as it unfolds upon heating. By screening a protein against a large panel of different detergents, researchers can quickly identify conditions that significantly increase the protein's melting temperature (Tm), indicating enhanced stability. researchgate.netnih.gov This method has been successfully benchmarked using nine different membrane proteins, demonstrating its ability to identify detergents with both stabilizing and destabilizing effects. researchgate.net
These screening platforms are not limited to detergents alone. A novel lipid screen has been developed for the high-throughput identification of specific lipids that can further stabilize membrane proteins within a detergent-based solution. plos.org This pre-prepared screen allows for the cost-effective testing of a large lipid space in combination with a chosen detergent, adding another dimension to the optimization process. plos.org
| HTS Method | Principle | Parameter Measured | Key Advantage |
| Ultracentrifugation Dispersity Sedimentation (UDS) | Separation of aggregated vs. soluble protein by ultracentrifugation. nih.gov | Degree of protein aggregation/solubility. nih.gov | Low protein consumption; faster than SEC. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Monitoring fluorescence changes upon thermal denaturation. researchgate.netnih.gov | Protein melting temperature (Tm) as an indicator of stability. researchgate.net | Rapidly identifies stabilizing conditions from a large detergent panel. researchgate.netnih.gov |
| High-Throughput Lipid Screen | Assessing protein stability (e.g., via DSF) in the presence of a pre-plated library of lipids. plos.org | Change in melting temperature (ΔTm) upon lipid addition. plos.org | Simplifies the identification of beneficial lipids for protein stabilization. plos.org |
Advances in Understanding Protein-Detergent Complex Dynamics
A deeper understanding of the structure and behavior of protein-detergent complexes (PDCs) is essential for the rational design of new detergents and stabilization strategies. Several advanced biophysical techniques are providing unprecedented insight into these dynamics. The formation of a PDC is a dynamic process, with detergent molecules constantly exchanging between the complex and the free micelles in solution. rug.nl
Dynamic light scattering (DLS) is a valuable tool for analyzing the size and homogeneity of PDCs in solution. iucr.org By measuring the hydrodynamic radius of particles, DLS can be used to monitor the formation of PDCs, assess their stability over time, and optimize detergent concentrations for crystallization trials. iucr.orgiucr.org It has been successfully applied to study the complexes of bacteriorhodopsin and other proteins with various n-alkyl-β-D-maltopyranosides. iucr.org
Triple-detection size-exclusion chromatography (SEC) provides a more detailed characterization of PDCs. nih.gov This method combines a standard SEC column with UV, light scattering (LS), and refractive index (RI) detectors. This setup allows for the precise determination of the molar mass of the protein and the amount of detergent bound to it. nih.gov For example, this technique was used to show that the protein Mistic, when solubilized in n-nonyl-β-D-maltoside, forms a complex with a detergent-to-protein mass ratio of approximately 1 g/g. nih.gov
At the atomic level, molecular dynamics (MD) simulations have become an indispensable tool for investigating the interactions between membrane proteins and detergent molecules. nih.govmdpi.comnih.gov These computational models can simulate the movement of every atom in the system over time, providing a detailed picture of how detergent molecules arrange themselves around the protein's transmembrane domain. silicos-it.benih.gov Full-atomistic MD simulations have confirmed that hydrophobic interactions play a major role in the formation and stability of PDCs with maltoside-containing detergents. nih.gov These simulations help researchers understand how the detergent shell mimics the lipid bilayer and how variations in detergent structure might impact protein conformation and stability.
| Technique | Information Gained | Relevance to Nonyl β-D-Maltopyranoside Research |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution, and homogeneity of PDCs. iucr.org | Used to optimize detergent concentrations and screen for conditions that produce monodisperse PDCs suitable for structural studies. iucr.orgiucr.org |
| Triple-Detection SEC | Precise molar mass of the protein and the bound detergent within the PDC. nih.gov | Quantifies the detergent shell, allowing for comparisons between different maltoside analogues (e.g., Nonyl vs. Dodecyl). nih.gov |
| Molecular Dynamics (MD) Simulations | Atomic-level view of protein-detergent interactions, complex stability, and conformational dynamics. nih.govnih.gov | Elucidates the specific role of the detergent's alkyl chain and headgroup in stabilizing the protein, guiding the rational design of new analogues. nih.gov |
Q & A
Q. What are the critical physicochemical parameters of Nonyl β-D-maltopyranoside for membrane protein solubilization?
Nonyl β-D-maltopyranoside’s efficacy depends on its critical micelle concentration (CMC), aggregation number, and micelle size. For example, octyl β-D-maltopyranoside (C8) has a CMC of ~23 mM, while longer alkyl chains (e.g., nonyl, C9) typically exhibit lower CMCs, enhancing detergent stability in solution. These parameters influence solubilization efficiency and compatibility with downstream assays like crystallography or spectroscopy .
Q. What is the recommended protocol for preparing stable stock solutions of Nonyl β-D-maltopyranoside?
Prepare stock solutions in high-purity water or buffer (e.g., 20 mM Tris-HCl, pH 7.4) at concentrations 2–3× above the CMC. Filter-sterilize (0.22 µm) to remove particulates. Store aliquots at −20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade the maltoside headgroup and reduce efficacy .
Q. How does Nonyl β-D-maltopyranoside compare to n-Dodecyl-β-D-maltoside in membrane protein stabilization?
Nonyl β-D-maltopyranoside (C9) has a longer alkyl chain than n-Dodecyl-β-D-maltoside (C12), resulting in a lower CMC and larger micelles. While C12 is preferred for crystallography due to smaller micelles, C9 may better stabilize large membrane protein complexes by mimicking lipid bilayer interactions. Empirical testing is required to optimize detergent-to-protein ratios .
Advanced Research Questions
Q. How can researchers mitigate detergent interference during mass spectrometry (MS) analysis of proteins solubilized with Nonyl β-D-maltopyranoside?
Detergent removal is critical for MS compatibility. Use size-exclusion chromatography (SEC) with detergent-free buffers or detergent-absorbing resins (e.g., Bio-Beads SM-2). For label-free quantification, optimize collision-induced dissociation (CID) settings to suppress detergent-derived noise, as demonstrated in studies using heterocyclic quaternary ammonium salts (QAS) for peptide ionization .
Q. What experimental strategies resolve contradictions in detergent efficacy across membrane protein studies?
Discrepancies often arise from protein-specific detergent sensitivity. Design a detergent screen comparing Nonyl β-D-maltopyranoside with alternatives (e.g., DDM, OG) under varying pH, temperature, and ionic strength. Monitor protein stability via circular dichroism (CD) and activity assays. Cross-validate results with cryo-EM or thermal shift assays to identify optimal conditions .
Q. How does the aggregation number of Nonyl β-D-maltopyranoside impact its use in single-particle cryo-EM?
Larger micelles from higher aggregation numbers can obscure protein edges in cryo-EM. To minimize this, use detergent concentrations near the CMC and supplement with lipids (e.g., POPC) to shrink micelle size. For example, n-Dodecyl-β-D-maltoside (aggregation number ~140) is often preferred over Nonyl β-D-maltopyranoside for high-resolution studies .
Q. What methodologies quantify detergent-protein binding affinity without disrupting micelle integrity?
Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can measure binding kinetics. Alternatively, use fluorescence resonance energy transfer (FRET) with labeled detergents. Ensure controls account for nonspecific interactions, as demonstrated in studies of QAS-tagged peptides .
Methodological Considerations
- Data Interpretation : When analyzing enzyme kinetics in detergent-solubilized systems, normalize activity measurements to detergent-free controls to account for potential inhibition .
- Contradiction Analysis : If protein activity varies between batches, assess detergent purity via HPLC and confirm absence of peroxides (common in aged stocks) using ferrous xylenol orange assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
